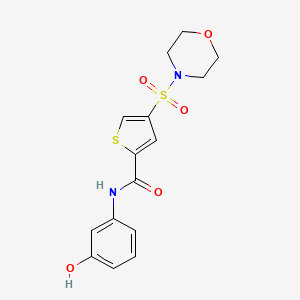

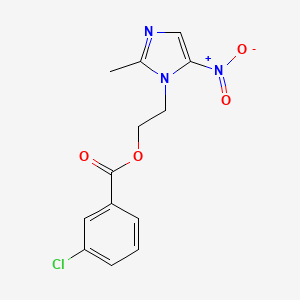

![molecular formula C21H17N3O2 B5561812 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide involves multi-component reactions, demonstrating efficient pathways to generate complex heterocyclic structures. For instance, Abdelwahab et al. (2023) discuss the one-pot synthesis of novel hybrid molecules that could serve as a reference for synthesizing the compound , highlighting the efficiency of such synthetic strategies in generating heterocyclic compounds (Abdelwahab et al., 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide is complex and can be elucidated using spectral data. The intricate arrangement of atoms within such molecules contributes to their unique chemical properties and reactivity patterns. The synthesis and structural confirmation of related compounds are well-documented, as seen in studies by Palamarchuk et al. (2019), where spectral data confirmed the structures of newly synthesized heterocyclic compounds (Palamarchuk et al., 2019).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a variety of chemical reactions due to their complex structures. For example, the acylation of heteroaromatic amines to synthesize triazolo and pyrazolo derivatives, as described by Ibrahim et al. (2011), showcases the reactivity of such compounds under specific conditions (Ibrahim et al., 2011).

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Activities

Compounds related to N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide, specifically 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines, have demonstrated significant anti-inflammatory and analgesic activities. These properties were observed without the gastrointestinal irritation often associated with acidic anti-inflammatory drugs (Clark et al., 1978).

Antimicrobial Activity

A study on the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives showed promising results against various bacterial and fungal strains. Certain derivatives exhibited better activity than traditional antimicrobials like ampicillin and gentamicin against isolates of E. coli and P. aeruginosa, indicating the potential of these compounds in addressing drug-resistant microbial infections (Celik et al., 2021).

Anticancer Agents

Research into the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, which share a core structural motif with N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide, has revealed a unique mechanism of tubulin inhibition. These compounds not only promote tubulin polymerization but also do not compete with paclitaxel binding sites, indicating a novel pathway for cancer treatment (Zhang et al., 2007).

PI3K Inhibition for Cancer Treatment

Modifications of related compounds to N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide have shown significant anticancer effects by inhibiting PI3Ks, a crucial pathway in cancer progression. These modifications led to compounds with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, highlighting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

G-Quadruplex DNA Stabilization

Research on pyridyl polyoxazoles, which include structural features similar to the compound of interest, has identified derivatives that selectively stabilize G-quadruplex DNA. This stabilization is associated with cytotoxic activity against human tumor cell lines, suggesting the therapeutic potential of these compounds in cancer treatment through G-quadruplex DNA interaction (Blankson et al., 2013).

Propiedades

IUPAC Name |

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-14-9-10-16(21-24-20-18(26-21)8-5-11-22-20)13-17(14)23-19(25)12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPFLUDAYBQMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

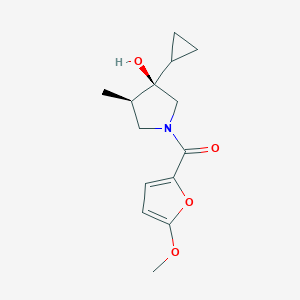

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)

![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

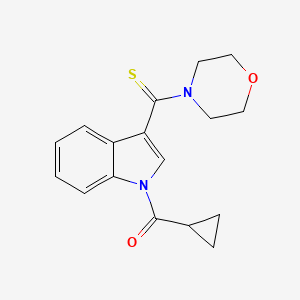

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)

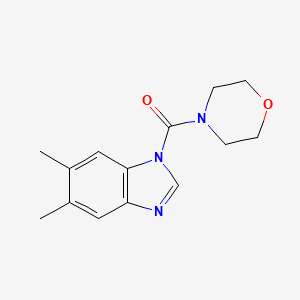

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)

![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)